

# An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyphenylthiourea

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## Compound of Interest

Compound Name: **2-Hydroxyphenylthiourea**

Cat. No.: **B072812**

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## Abstract

**2-Hydroxyphenylthiourea**, a derivative of thiourea, is a compound of interest in medicinal chemistry and materials science due to the versatile chemical properties endowed by its functional groups. The presence of a phenolic hydroxyl group, a thiocarbonyl group, and amino groups allows for diverse intermolecular interactions and potential biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Hydroxyphenylthiourea**, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.

## Core Physicochemical Properties

The fundamental physicochemical characteristics of **2-Hydroxyphenylthiourea** are crucial for its application in research and development. These properties influence its solubility, stability, membrane permeability, and potential interactions with biological targets.

## Data Summary

The quantitative physicochemical data for **2-Hydroxyphenylthiourea** are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
CAS Number	1520-26-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> OS	<a href="#">[1]</a>
Molecular Weight	168.22 g/mol	<a href="#">[1]</a>
Melting Point	160-161°C	<a href="#">[1]</a>
Boiling Point	306.1 ± 44.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.450 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
pKa	9.00 ± 0.35 (Predicted)	<a href="#">[1]</a>

## Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline the protocols for key experimental procedures.

### Melting Point Determination

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range typically signifies high purity, whereas a broad melting range often indicates the presence of impurities.[\[3\]](#)

Protocol: Capillary Method using a Melting Point Apparatus[\[3\]](#)[\[4\]](#)

- Sample Preparation: Finely powder a small amount of **2-Hydroxyphenylthiourea**. Pack the powdered sample into a capillary tube (sealed at one end) to a height of approximately 3 mm by tapping the sealed end on a hard surface.[\[5\]](#)
- Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
- Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (around 160°C). Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[\[3\]](#)

- Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).<sup>[6]</sup>
- Reporting: The melting point is reported as the range T1-T2.

## Solubility Determination

Solubility is a key parameter influencing a drug's bioavailability and formulation. The static gravimetric method is a reliable technique for determining solubility in various solvents at different temperatures.<sup>[7][8]</sup>

Protocol: Static Gravimetric Method<sup>[7]</sup>

- System Preparation: Add an excess amount of **2-Hydroxyphenylthiourea** to a known mass of the selected solvent (e.g., water, ethanol, DMSO) in a jacketed glass vessel maintained at a constant temperature by a circulating water bath.
- Equilibration: Stir the suspension continuously for a sufficient time (e.g., 1-2 hours) to ensure solid-liquid equilibrium is reached.<sup>[7]</sup> After stirring, allow the solution to settle for at least 30 minutes.<sup>[7]</sup>
- Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter (e.g., 5  $\mu\text{m}$  pore size) to prevent the transfer of undissolved solid.<sup>[7]</sup>
- Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent completely in a drying oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.<sup>[7]</sup>
- Calculation: Weigh the container with the residual solid. The mass of the dissolved **2-Hydroxyphenylthiourea** is determined by the difference. The solubility can then be expressed in various units (e.g., g/100 mL, mol/L).

## pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group in **2-Hydroxyphenylthiourea**. UV-Vis spectrophotometry is an effective method for determining the pKa of compounds with a chromophore that exhibits different absorption spectra for its protonated and deprotonated forms.<sup>[9][10]</sup>

Protocol: UV-Vis Spectrophotometric Titration[9][11]

- Solution Preparation: Prepare a stock solution of **2-Hydroxyphenylthiourea** in a suitable solvent (e.g., a 10% acetonitrile-water mixture).[9] From this stock, prepare a series of solutions with identical concentrations of the compound but varying pH values, using a range of buffer solutions that span the expected pKa (e.g., pH 7 to 11).[10]
- Spectral Measurement: Record the UV-Vis absorption spectrum (typically 200-400 nm) for each buffered solution, as well as for highly acidic (pH ~2) and highly basic (pH ~12) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively. [9][10]
- Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
- pKa Calculation: Plot the absorbance at the selected wavelength against the pH of the solutions. The pKa is the pH at the midpoint of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH value.[10]

## LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical factor for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating LogP.[12][13]

Protocol: RP-HPLC Method[13][14]

- System Setup: Use an RP-HPLC system with a C18 column. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
- Calibration: Prepare a series of standard compounds with known LogP values. Inject each standard and record its retention time ( $t_R$ ). Calculate the capacity factor ( $k$ ) for each standard.

- Sample Analysis: Prepare a solution of **2-Hydroxyphenylthiourea** in the mobile phase and inject it into the HPLC system. Determine its retention time and calculate its capacity factor.
- LogP Calculation: Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values. Use the linear regression equation of this curve to calculate the LogP of **2-Hydroxyphenylthiourea** from its log(k) value.

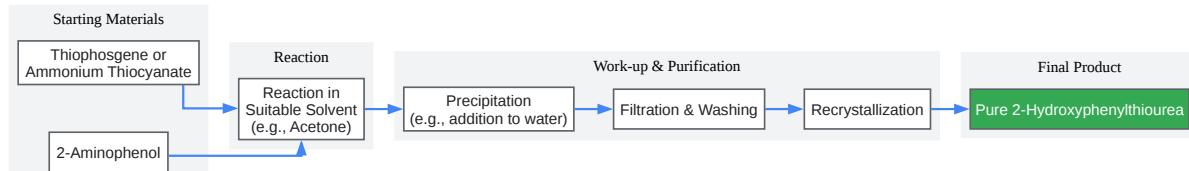
## Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the molecular structure. For **2-Hydroxyphenylthiourea**,  $^1\text{H}$  NMR would show distinct signals for the aromatic protons, the hydroxyl proton, and the NH protons.  $^{13}\text{C}$  NMR would reveal signals for the aromatic carbons and the thiocarbonyl carbon. The sample is typically dissolved in a deuterated solvent like DMSO-d<sub>6</sub> for analysis.[15]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[16] The IR spectrum of **2-Hydroxyphenylthiourea** is expected to show characteristic absorption bands for O-H stretching (of the phenol), N-H stretching (of the thiourea moiety), C=S stretching, and aromatic C-H and C=C stretching.[17][18]
- UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is influenced by the electronic transitions within the molecule's chromophores (the phenyl ring and thiourea group). The spectrum will show characteristic absorption maxima ( $\lambda_{\text{max}}$ ) that can be affected by the solvent and pH.[19]

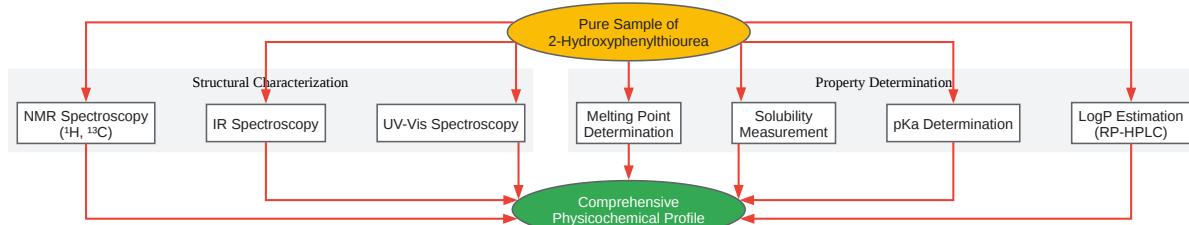
## Visualizations: Workflows and Relationships

Diagrams are provided to illustrate key experimental and logical processes related to **2-Hydroxyphenylthiourea**.



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Caption: General workflow for the synthesis of **2-Hydroxyphenylthiourea**.



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Caption: Experimental workflow for physicochemical analysis.

## Biological Context

Thiourea and its derivatives are known for a wide spectrum of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory effects.[20][21][22] The bioactivity

is often attributed to the ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions, which can be crucial for enzyme inhibition.[23][24] For instance, some thiourea derivatives have shown potential as inhibitors of enzymes like tyrosinase and cholinesterases. [20] While specific signaling pathways for **2-Hydroxyphenylthiourea** are not extensively documented, its structural motifs suggest potential for interactions with various biological targets, warranting further investigation in drug discovery programs.

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